Imidazo[1,5-a]pyridin-1-amine hydrochloride
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Overview
Description
Imidazo[1,5-a]pyridin-1-amine hydrochloride is a heterocyclic compound that has garnered significant attention due to its unique chemical structure and versatile applications. This compound belongs to the class of imidazo[1,5-a]pyridines, which are known for their luminescent properties and biological activities. The hydrochloride salt form enhances its solubility and stability, making it suitable for various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyridin-1-amine hydrochloride typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. These methods utilize readily available starting materials and are designed to be efficient and scalable . For example, a common synthetic route involves the cyclocondensation of 2-aminopyridine with α-haloketones under basic conditions, followed by hydrochloride salt formation .
Industrial Production Methods: Industrial production of this compound often employs continuous flow chemistry techniques to enhance yield and purity. These methods are optimized for large-scale production, ensuring consistent quality and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,5-a]pyridin-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic or electrophilic substitution reactions using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in polar aprotic solvents.
Major Products: The major products formed from these reactions include various substituted imidazo[1,5-a]pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
Imidazo[1,5-a]pyridin-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials science.
Biology: Serves as a fluorescent probe for imaging and as a ligand in biochemical assays.
Medicine: Investigated for its potential as an anti-cancer agent and in the treatment of infectious diseases.
Industry: Utilized in the development of optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyridin-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity and wide range of medicinal applications.
Imidazo[1,2-a]pyrazine: Versatile scaffold in organic synthesis and drug development.
Imidazo[1,2-a]pyrimidine: Significant attention in synthetic chemistry for its diverse functionalizations.
Uniqueness: Imidazo[1,5-a]pyridin-1-amine hydrochloride stands out due to its unique luminescent properties and broad applicability in various fields, from materials science to pharmaceuticals .
Properties
IUPAC Name |
imidazo[1,5-a]pyridin-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.ClH/c8-7-6-3-1-2-4-10(6)5-9-7;/h1-5H,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKJITULOJJNFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=CN2C=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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